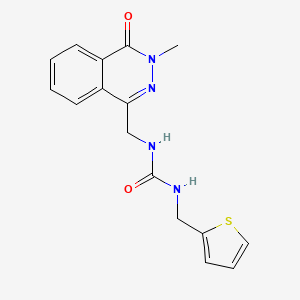

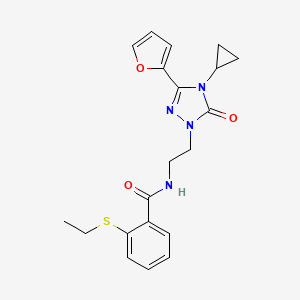

4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss related benzamide derivatives and their synthesis, which can provide insights into the potential characteristics of the compound . For instance, paper describes the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and their solid-state properties, as well as their ability to sense fluoride anions through a colorimetric response. This suggests that similar benzamide compounds may also exhibit interesting solid-state properties and potential sensing capabilities.

Synthesis Analysis

The synthesis of benzamide derivatives is detailed in both papers. Paper outlines the direct acylation reactions used to create a series of N-(cyano(naphthalen-1-yl)methyl)benzamides. This method could potentially be applied to the synthesis of "4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide" by modifying the starting materials and reaction conditions. Paper discusses an unexpected rearrangement of benzoyl cyanide into benzoyl isocyanide, leading to the formation of N-(4-cyano-2-phenyloxazol-5-yl)benzamide. This highlights the complexity of reactions involving cyanide functional groups and the potential for unexpected outcomes in the synthesis of benzamide derivatives.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds, as mentioned in both papers. Paper used this technique to reveal the solid-state properties of the synthesized benzamide derivatives. Paper confirmed the structure of a related compound through X-ray crystallographic analysis. These findings suggest that X-ray crystallography could be employed to analyze the molecular structure of "4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide" and provide detailed information about its geometry and conformation.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving benzamide derivatives. Paper describes a colorimetric sensing mechanism that involves a deprotonation-enhanced intramolecular charge transfer (ICT). This indicates that benzamide compounds can participate in proton transfer reactions and interact with specific anions. Paper illustrates the rearrangement of benzoyl cyanide into an isocyanide, followed by trimerization. These reactions demonstrate the reactivity of the cyano group and the potential for complex transformations in benzamide chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and functional groups. Paper explores the hydrogen bonding interactions in the solution phase through UV-Vis absorption and NMR analyses. The colorimetric sensing behavior of one derivative is attributed to specific molecular interactions. These techniques could be applied to study the physical and chemical properties of "4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide," including its solubility, optical properties, and potential for molecular recognition.

Applications De Recherche Scientifique

Catalytic Applications

- A study by Wang et al. (2011) introduced a catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride, showing high activity and selectivity in the hydrogenation of phenol and derivatives to cyclohexanone in aqueous media, demonstrating the potential for catalytic applications of related compounds in chemical manufacturing processes (Wang, Yao, Li, Su, & Antonietti, 2011).

Sensing Applications

- Tomasulo et al. (2006) designed heterocyclic compounds, including an oxazine derivative, for the colorimetric detection of cyanide, showcasing the utility of such compounds in developing practical strategies for identifying toxic anions in aqueous environments (Tomasulo, Sortino, White, & Raymo, 2006).

Chemical Synthesis and Rearrangements

- Yokoyama, Hatanaka, and Sakamoto (1985) explored the synthesis of cyano- and methylthio-substituted acrylamides, leading to products through O,N and N,N double rearrangement, indicating the potential for complex synthetic pathways involving similar compounds (Yokoyama, Hatanaka, & Sakamoto, 1985).

Biological Activities

- Petrie et al. (1986) investigated nucleoside and nucleotide derivatives of pyrazofurin for their antiviral and cytostatic activity, highlighting the significance of structural modifications in enhancing the biological activities of such compounds (Petrie, Revankar, Dalley, George, McKernan, Hamill, & Robins, 1986).

Structural and Material Science

- A study by Ghosh et al. (2000) on leflunomide metabolite analogs provided insights into their molecular structures, hydrogen-bonding networks, and crystal packing, contributing to the understanding of the structural properties of similar compounds (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Propriétés

IUPAC Name |

4-cyano-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c17-11-13-3-5-14(6-4-13)15(20)18-12-16(21-10-9-19)7-1-2-8-16/h3-6,19H,1-2,7-10,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMWJOFHHPBCQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)C#N)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2508084.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2508085.png)

![N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/no-structure.png)

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)

![7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2508096.png)

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)

![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)